![molecular formula C18H34ClNO2S B556454 Acetyl-Cys(dodecyl) chloromethyl ketone CAS No. 253589-60-5](/img/structure/B556454.png)
Acetyl-Cys(dodecyl) chloromethyl ketone
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Overview
Description
Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethylketone used against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . It is usually available in solid form .
Molecular Structure Analysis
The empirical formula of Acetyl-Cys(dodecyl) chloromethyl ketone is C18H34ClNO2S, and its molecular weight is 363.99 . The SMILES string representation is CCCCCCCCCCCCSCC@H=O)C(=O)CCl .
Physical And Chemical Properties Analysis
Acetyl-Cys(dodecyl) chloromethyl ketone is a solid substance. It is usually stored at a temperature of -20°C .
Scientific Research Applications
I have conducted a search for the scientific research applications of Acetyl-Cys(dodecyl) chloromethyl ketone , but it appears that detailed information on six to eight unique applications is not readily available in the search results. The available information indicates that this compound is a potent cytotoxic chloromethylketone against human-lineage and T-lineage acute lymphoblastic leukemia cell lines .
Mechanism of Action
Target of Action
Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethylketone . It is primarily used against human-lineage and T-lineage acute lymphoblastic leukemia cell lines
Result of Action
The primary result of the action of Acetyl-Cys(dodecyl) chloromethyl ketone is cytotoxicity, specifically against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . This leads to the death of these cells, which can be beneficial in the treatment of leukemia.
properties
IUPAC Name |
N-[(2R)-4-chloro-1-dodecylsulfanyl-3-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClNO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-15-17(18(22)14-19)20-16(2)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZFJUPCKFQRI-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(C(=O)CCl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCSC[C@@H](C(=O)CCl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432059 |
Source
|
Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
253589-60-5 |
Source
|
Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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